

Application Note: Identification of Aurantininidin using Mass Spectrometry (MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aurantininidin

Cat. No.: B104973

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantininidin is a water-soluble, orange-red plant pigment belonging to the anthocyanidin class of flavonoids. It is a hydroxy derivative of pelargonidin and has been identified in various flowering plants, including those of the *Impatiens* and *Alstroemeria* genera. As with other anthocyanidins, **aurantininidin** is of interest to researchers for its potential antioxidant, anti-inflammatory, and other biological activities, making it a candidate for investigation in drug development and nutraceutical applications. Accurate and reliable identification of **aurantininidin** in complex matrices such as plant extracts is crucial for this research. This application note provides a detailed protocol for the identification of **aurantininidin** using Liquid Chromatography-Mass Spectrometry (LC-MS).

Predicted Mass Spectrometry Data for Aurantininidin

Based on its chemical structure, the following mass-to-charge ratios (m/z) are predicted for **aurantininidin** in various adduct forms. This information is critical for the initial identification of the precursor ion in a mass spectrum.

Adduct	Predicted m/z
[M] ⁺	287.05502
[M+H] ⁺	288.06285
[M+Na] ⁺	310.04479
[M-H] ⁻	286.04829
[M+H-H ₂ O] ⁺	270.05283

Data sourced from PubChem CID 441648.[\[1\]](#)

Experimental Protocol: LC-MS/MS for Aurantidin Identification

This protocol outlines a general method for the separation and identification of **aurantidin** from a plant extract. Optimization of these parameters may be necessary depending on the specific sample matrix and instrumentation used.

Sample Preparation

- Extraction: Macerate 1 gram of fresh or lyophilized plant material (e.g., flower petals) with 10 mL of an acidified methanol solution (e.g., methanol with 0.1% HCl or 1% formic acid).
- Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
- Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes to pellet solid debris.
- Filtration: Filter the supernatant through a 0.22 µm syringe filter into an amber glass vial for LC-MS analysis.

Liquid Chromatography (LC) Parameters

- Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient:
 - 0-2 min: 5% B
 - 2-15 min: 5-40% B
 - 15-18 min: 40-95% B
 - 18-20 min: 95% B
 - 20-21 min: 95-5% B
 - 21-25 min: 5% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.

Mass Spectrometry (MS) Parameters

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.5 kV.
- Source Temperature: 150 °C.
- Desolvation Temperature: 350 °C.
- Cone Gas Flow: 50 L/hr.
- Desolvation Gas Flow: 600 L/hr.
- Full Scan MS: m/z 100-600.

- MS/MS: Product ion scan of the precursor ion corresponding to $[M+H]^+$ of **aurantinidin** (m/z 288.06).
- Collision Energy: Ramped from 10-40 eV to generate a comprehensive fragmentation spectrum.

Data Analysis and Interpretation

Precursor Ion Identification

The first step in identifying **aurantinidin** is to locate its protonated molecule, $[M+H]^+$, in the full scan mass spectrum. Based on its molecular formula, $C_{15}H_{11}O_6^+$, the expected monoisotopic mass of the free cation is 287.0556 Da.^[1] Therefore, the target precursor ion to look for in the positive ion mode full scan spectrum is m/z 288.0629.

Predicted MS/MS Fragmentation of Aurantinidin

While experimental MS/MS data for **aurantinidin** is not readily available in the reviewed literature, a fragmentation pattern can be predicted based on the well-established fragmentation of flavonoids and other anthocyanidins. The fragmentation of the **aurantinidin** precursor ion (m/z 288.06) is expected to proceed through several characteristic pathways:

- Neutral Losses: Common neutral losses from the flavonoid backbone include water (H_2O , 18 Da) and carbon monoxide (CO, 28 Da).
- Retro-Diels-Alder (RDA) Fission: This is a characteristic fragmentation of the C-ring in flavonoids, which can provide structural information about the A- and B-rings.

Based on these principles, a predicted fragmentation pattern for **aurantinidin** is presented in the table below.

Precursor Ion (m/z)	Predicted Fragment Ion (m/z)	Proposed Neutral Loss/Fragmentation Pathway
288.06	270.05	[M+H-H ₂ O] ⁺
288.06	260.06	[M+H-CO] ⁺
288.06	153.02	RDA fragmentation of the C-ring, yielding the A-ring fragment
288.06	136.04	RDA fragmentation of the C-ring, yielding the B-ring fragment

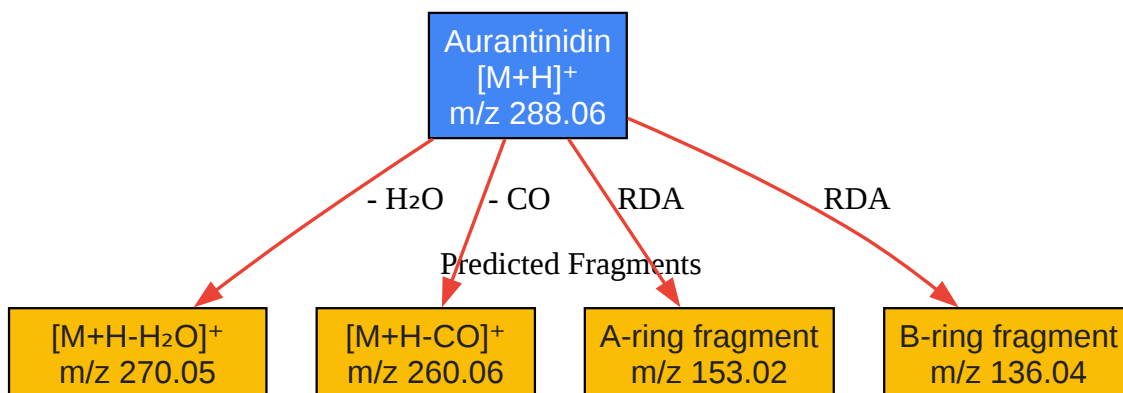
It is important to note that the relative abundance of these fragment ions will depend on the collision energy used.

Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the identification of **aurantinidin**.



[Click to download full resolution via product page](#)

Caption: Predicted fragmentation pathway of **aurantinidin**.

Conclusion

This application note provides a comprehensive protocol for the identification of **aurantinidin** using LC-MS/MS. By combining chromatographic separation with mass spectrometric detection and fragmentation analysis, researchers can confidently identify this anthocyanidin in complex plant extracts. While experimental fragmentation data for **aurantinidin** is limited, the predicted fragmentation pattern, based on the known behavior of similar flavonoid compounds, provides a solid basis for its structural elucidation. This methodology is essential for advancing research into the potential applications of **aurantinidin** in various scientific and industrial fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aurantinidin | C₁₅H₁₁O₆⁺ | CID 441648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Identification of Aurantinidin using Mass Spectrometry (MS)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b104973#aurantinidin-identification-using-mass-spectrometry-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com